

Application Notes and Protocols: Enhancing CAR-T Cell Function with GNE-1858

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Compound of Interest					
Compound Name:	GNE-1858				
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Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking immunotherapeutic approach for the treatment of hematological malignancies. However, challenges such as T-cell exhaustion and limited efficacy against solid tumors remain significant hurdles. Recent research has identified Hematopoietic Progenitor Kinase 1 (HPK1) as a key negative regulator of T-cell activation and function. Inhibition of HPK1 has been shown to enhance the anti-tumor activity of T cells and CAR-T cells, offering a promising strategy to overcome current limitations.

GNE-1858 is a potent and ATP-competitive inhibitor of HPK1. By targeting HPK1, **GNE-1858** can augment CAR-T cell function, leading to improved proliferation, enhanced cytotoxic activity, and reversal of the exhausted phenotype. These application notes provide a comprehensive overview of the use of **GNE-1858** to enhance CAR-T cell function, including detailed protocols for key experiments and a summary of expected quantitative outcomes based on studies with HPK1 inhibitors.

Mechanism of Action: HPK1 Inhibition in CAR-T Cells



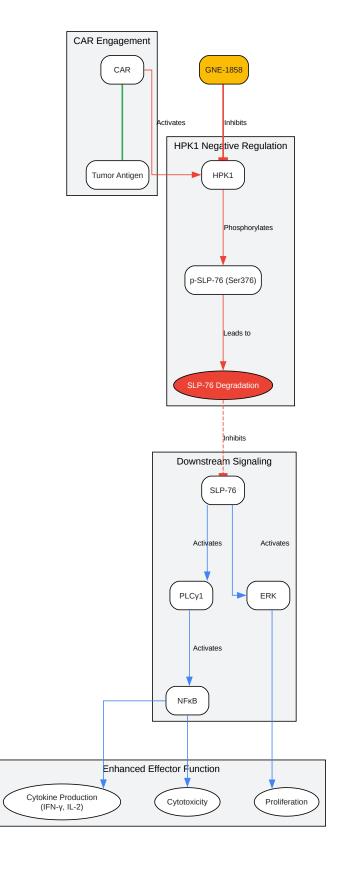
Methodological & Application

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HPK1 is a serine/threonine kinase that acts as a negative feedback regulator of T-cell receptor (TCR) and CAR signaling. Upon CAR engagement with its target antigen, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76. The degradation of this key signaling adaptor dampens downstream signaling cascades, including the NFkB and MAPK/ERK pathways, leading to reduced T-cell activation, cytokine production, and proliferation. This negative regulation contributes to T-cell exhaustion, a state of dysfunction characterized by decreased effector function and sustained expression of inhibitory receptors.

GNE-1858, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action preserves the integrity of the CAR signaling complex, leading to sustained downstream signaling, enhanced effector functions, and a reversal of the exhausted T-cell phenotype. The proposed signaling pathway is depicted below.





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Caption: HPK1 Signaling Pathway in CAR-T Cells and the inhibitory action of GNE-1858.



Data Presentation

The following tables summarize the expected quantitative effects of HPK1 inhibition on CAR-T cell function. The data presented are derived from studies using potent HPK1 inhibitors and are intended to serve as a guide for expected outcomes when using **GNE-1858**.

Table 1: Effect of HPK1 Inhibition on CAR-T Cell Cytotoxicity

Target Cell Line	Effector:Target (E:T) Ratio	HPK1 Inhibitor Concentration	% Increase in Specific Lysis	Reference
NALM6 (B-ALL)	1:1	1 μΜ	25-40%	Si et al., 2020
Raji (Burkitt's Lymphoma)	5:1	1 μΜ	30-50%	Si et al., 2020
K562-CD19 (CML)	1:1	1 μΜ	20-35%	Si et al., 2020

Table 2: Effect of HPK1 Inhibition on CAR-T Cell Cytokine Production

Cytokine	HPK1 Inhibitor Concentration	Fold Increase in Production	Reference
IFN-y	1 μΜ	2.5 - 4.0	Si et al., 2020
IL-2	1 μΜ	3.0 - 5.0	Si et al., 2020
TNF-α	1 μΜ	2.0 - 3.5	Si et al., 2020

Table 3: Effect of HPK1 Inhibition on CAR-T Cell Exhaustion Markers

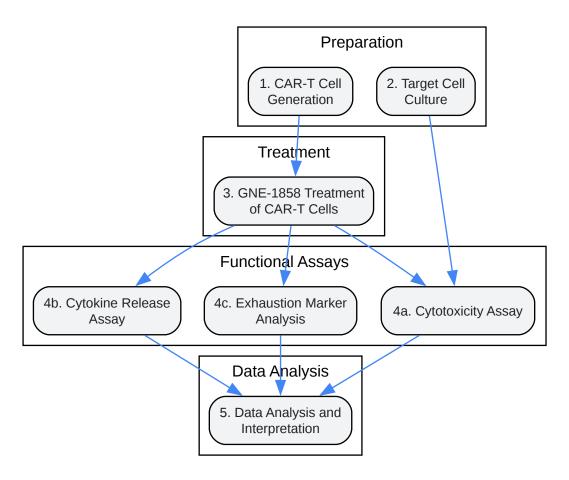
Exhaustion Marker	HPK1 Inhibitor Concentration	% Reduction in Marker Expression	Reference
PD-1	1 μΜ	30-50%	Si et al., 2020
TIM-3	1 μΜ	25-45%	Si et al., 2020
LAG-3	1 μΜ	20-40%	Si et al., 2020



Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of **GNE-1858** on CAR-T cell function.

Experimental Workflow



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